molecular formula C19H13NO B3060500 n-9h-Fluoren-9-ylidene-n-phenylamine oxide CAS No. 4535-09-5

n-9h-Fluoren-9-ylidene-n-phenylamine oxide

Cat. No.: B3060500
CAS No.: 4535-09-5
M. Wt: 271.3 g/mol
InChI Key: QOTXMYGWPKHVDP-UHFFFAOYSA-N
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Description

n-9H-Fluoren-9-ylidene-n-phenylamine oxide: is an organic compound with the molecular formula C19H13NO It is known for its unique structure, which includes a fluorenylidene group attached to a phenylamine oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-9H-Fluoren-9-ylidene-n-phenylamine oxide typically involves the reaction of fluorenone with aniline in the presence of an oxidizing agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or acetic acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Oxidizing Agent: Hydrogen peroxide or other suitable oxidizing agents are used to facilitate the formation of the oxide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

n-9H-Fluoren-9-ylidene-n-phenylamine oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex oxides.

    Reduction: Reduction reactions can convert the oxide back to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or fluorenylidene groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation: Higher oxides or quinones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

n-9H-Fluoren-9-ylidene-n-phenylamine oxide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of n-9H-Fluoren-9-ylidene-n-phenylamine oxide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular functions. The exact pathways and targets are still under investigation, but its unique structure allows it to participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • n-9H-Fluoren-9-ylidene-n-methylamine oxide
  • n-9H-Fluoren-9-ylidene-n-ethylamine oxide
  • n-9H-Fluoren-9-ylidene-n-propylamine oxide

Uniqueness

n-9H-Fluoren-9-ylidene-n-phenylamine oxide stands out due to its specific combination of the fluorenylidene and phenylamine oxide groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-phenylfluoren-9-imine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO/c21-20(14-8-2-1-3-9-14)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTXMYGWPKHVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+](=C2C3=CC=CC=C3C4=CC=CC=C42)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301824
Record name n-9h-fluoren-9-ylidene-n-phenylamine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4535-09-5
Record name NSC146537
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146537
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-9h-fluoren-9-ylidene-n-phenylamine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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